

# (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride potential therapeutic uses

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## Compound of Interest

Compound Name: (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

CAS No.: 114853-61-1

Cat. No.: B599258

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## Technical Guide: (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride

### Therapeutic Scaffold & Chiral Synthons Analysis Executive Summary

**(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride** (CAS: 1448902-18-8 for R-isomer HCl; generic free base related CAS: 27653-86-5) is a high-value chiral primary amine intermediate. Unlike direct-acting pharmaceutical agents, this compound serves primarily as a pharmacophore scaffold in the synthesis of complex bioactive molecules.

Its structural significance lies in the benzylic amine motif combined with a lipophilic para-chlorophenyl ring. This architecture allows it to function as a critical "anchor" domain in drug candidates targeting:

- Protein Kinase B (Akt): As a solvating tail in oncological inhibitors.

- Adrenergic Receptors: As a lipophilic backbone for novel beta-blockers.
- Monoamine Transporters: As a structural probe for SERT/NET selectivity.

This guide details the therapeutic utility of the scaffold, its synthesis via biocatalytic resolution, and protocols for its integration into medicinal chemistry workflows.

## Chemical Profile & Stereochemical Importance[1]

The (R)-enantiomer is frequently the bioactive conformer in target interactions. The spatial arrangement of the amine group at the benzylic position (C1) creates a rigid chiral center that dictates binding affinity.

Property	Specification
IUPAC Name	(1R)-1-(4-chlorophenyl)propan-1-amine hydrochloride
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClN[1][2] · HCl
Molecular Weight	206.11 g/mol
Chirality	(R)-Enantiomer (Benzylic center)
Physical State	White crystalline powder (Hygroscopic)
Solubility	High in Water, Methanol; Low in non-polar solvents
pKa (Calculated)	~9.5 (Conjugate acid)

**Stereochemical Criticality:** In adrenergic and kinase binding pockets, the (R)-configuration typically orients the para-chlorophenyl ring into a hydrophobic sub-pocket, while projecting the amine towards aspartate residues for salt-bridge formation. The (S)-enantiomer often acts as a distomer, reducing potency or causing off-target effects.

## Therapeutic Applications of the Scaffold

The therapeutic value of (R)-1-(4-Chlorophenyl)propan-1-amine is realized when it is incorporated as a fragment into larger drug molecules.

## A. Oncology: Akt (Protein Kinase B) Inhibitors

The scaffold is utilized in the development of ATP-competitive inhibitors for Akt, a key node in the PI3K/Akt/mTOR pathway dysregulated in many cancers.

- Mechanism: The amine moiety forms hydrogen bonds within the hinge region or solvent-exposed areas of the kinase domain, while the chlorophenyl group occupies the hydrophobic pocket.
- Reference Case: Patent literature (US10654855B2) describes related structures where 1-phenylpropylamine derivatives serve as the "tail" of pyrrolopyrimidine-based inhibitors, improving cellular potency and metabolic stability [1].

## B. Cardiovascular: Next-Generation Beta-Blockers

While traditional beta-blockers (e.g., propranolol) utilize an aryloxypropanolamine linker, research into aryloethanamine and arylpropanamine analogues suggests that the direct benzylic attachment (as seen in this scaffold) can alter subtype selectivity ( $\beta_1$  vs.  $\beta_2$ ).

- Role: The 4-chloro substituent enhances lipophilicity (logP), facilitating Blood-Brain Barrier (BBB) penetration for centrally acting adrenergic antagonists [2].

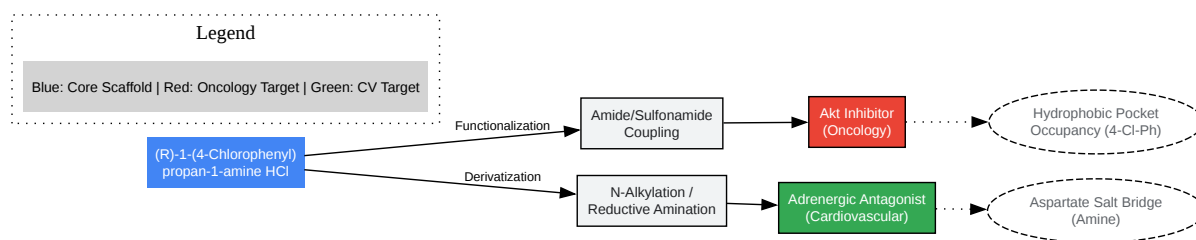
## C. Neurological: Monoamine Transporter Probes

The structure bears homology to the "phenylpropylamine" backbone of antidepressants (e.g., fluoxetine, dapoxetine).

- Application: It serves as a starting material for N-methylation or N-arylation to synthesize novel SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors). The primary amine is rarely the final drug due to rapid metabolism (MAO degradation), but it is the essential precursor for stable tertiary amine drugs.

## Mechanistic Pathways & Visualization

The following diagram illustrates the integration of the (R)-1-(4-Chlorophenyl)propan-1-amine scaffold into two distinct therapeutic classes.



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Caption: Divergent synthesis pathways utilizing the scaffold for kinase inhibition (oncology) and adrenergic modulation (cardiovascular).[3]

## Experimental Protocols

### Protocol A: Biocatalytic Synthesis (Transaminase Route)

Rationale: Chemical resolution of racemic amines is inefficient (max 50% yield).

Transaminases (AT) allow asymmetric synthesis from the corresponding ketone with 100% theoretical yield [3].

Materials:

- Substrate: 1-(4-chlorophenyl)propan-1-one[3]
- Enzyme: (R)-selective Transaminase (e.g., *Arthrobacter* sp. variant)
- Amine Donor: Isopropylamine (1 M)
- Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)
- Buffer: Phosphate buffer (100 mM, pH 7.5)

Workflow:

- Preparation: Dissolve 1-(4-chlorophenyl)propan-1-one (50 mM final) in DMSO (5% v/v).

- Reaction Mix: Add substrate solution to the phosphate buffer containing PLP (1 mM) and Isopropylamine (1 M).
- Initiation: Add lyophilized (R)-Transaminase (10 mg/mL). Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.
- Work-up: Basify reaction to pH >11 using 5M NaOH to deprotonate the amine.
- Extraction: Extract 3x with Ethyl Acetate. Dry organic layer over MgSO<sub>4</sub>.<sup>[4]</sup>
- Salt Formation: Bubble dry HCl gas or add 4M HCl in Dioxane to the organic layer. Precipitate the white solid.
- Validation: Analyze Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10) to confirm >99% ee.

## Protocol B: Nucleophilic Coupling for Library Generation

Rationale: To test biological activity, the primary amine is often coupled to carboxylic acids or sulfonyl chlorides.

Step-by-Step:

- Dissolution: Dissolve 1.0 eq of (R)-1-(4-Chlorophenyl)propan-1-amine HCl in DCM.
- Free Basing: Add 2.5 eq of Diisopropylethylamine (DIPEA) to liberate the free amine and scavenge acid.
- Addition: Cool to 0°C. Add 1.1 eq of the desired Electrophile (e.g., 4-fluorobenzenesulfonyl chloride).
- Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LC-MS.
- Quench: Wash with 1M HCl (to remove unreacted amine) followed by sat. NaHCO<sub>3</sub>.
- Isolation: Evaporate solvent to yield the crude sulfonamide/amide for bioassay.

## Safety & Handling (E-E-A-T)

#### Hazard Identification:

- Acute Toxicity: The free amine is a skin irritant and potentially cardiotoxic if ingested in large quantities (structural similarity to amphetamines, though pharmacological profile differs).
- Hygroscopicity: The HCl salt is prone to deliquescence. Store in a desiccator at 2-8°C.

#### Handling Precautions:

- Engineering Controls: Handle only in a chemical fume hood.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Waste Disposal: Dispose of aqueous waste as halogenated organic waste due to the chlorophenyl group.

## References

- Google Patents. (2020). Protein kinase B inhibitors (US10654855B2).
- Lakó, Á., et al. (2020).[5] Transaminase-mediated synthesis of enantiopure drug-like 1-(3',4'-disubstituted phenyl)propan-2-amines.[5] Reaction Chemistry & Engineering (RSC). Retrieved from [[Link](#)]
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## Sources

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- [3. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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